Bienvenue dans la boutique en ligne BenchChem!

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Medicinal Chemistry Cross-Coupling Reactions Kinase Inhibitor Synthesis

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine is a strategic polysubstituted pyridinediamine intermediate with orthogonal 5-Br and 2-Cl handles for sequential Suzuki-Miyaura/Buchwald-Hartwig coupling, plus a pre-installed 4-ethylamino group that bypasses N-alkylation—enabling direct cyclization to imidazo[4,5-c]pyridine and triazolopyridine kinase inhibitor scaffolds (c-MET, ALK). Procuring this compound accelerates SAR exploration and hit-to-lead optimization by eliminating a key synthetic bottleneck.

Molecular Formula C7H9BrClN3
Molecular Weight 250.52 g/mol
CAS No. 842144-03-0
Cat. No. B1473764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
CAS842144-03-0
Molecular FormulaC7H9BrClN3
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESCCNC1=C(C(=CN=C1Cl)Br)N
InChIInChI=1S/C7H9BrClN3/c1-2-11-6-4(8)3-12-7(9)5(6)10/h3H,2,10H2,1H3,(H,11,12)
InChIKeyJWLCTARGJHTLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (842144-03-0): Strategic Sourcing Rationale for Halogenated Aminopyridine Intermediates


3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (CAS 842144-03-0) is a polysubstituted aminopyridine derivative with the molecular formula C₇H₉BrClN₃ and a molecular weight of 250.52 g/mol. It is classified as a halogenated heterocyclic diamine building block, specifically a 3,4-pyridinediamine bearing bromo, chloro, and ethylamino substituents [1]. The compound has been cited in patents as a useful intermediate in the synthesis of kinase inhibitors and is recognized for its potential in pharmaceutical development applications [2]. The calculated partition coefficient (LogP) of 3.17 and topological polar surface area (PSA) of 50.94 Ų provide baseline physicochemical parameters for evaluating this compound in drug discovery contexts .

Why 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (842144-03-0) Cannot Be Replaced by Unsubstituted or N-Alkylated Aminopyridine Analogs


Generic substitution of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine with structurally similar aminopyridine derivatives fails due to the unique orthogonality of its halogen substituents and the specific positioning of its amine functionalities. The compound possesses a 5-bromo substituent and a 2-chloro substituent on the same pyridine ring, each exhibiting distinct reactivity profiles in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) that are widely employed in medicinal chemistry . Furthermore, the 3-amino and 4-ethylamino groups are critical for downstream cyclization reactions that yield pharmaceutically relevant heterocyclic scaffolds, such as imidazo[4,5-c]pyridines and triazolopyridines [1]. The closest commercially available analog, 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1), lacks the 4-ethylamino group entirely, rendering it unsuitable for synthetic routes requiring a pre-installed N-alkylated amine at the 4-position. Conversely, 4-ethylaminopyridine derivatives lacking the 3-amino or 5-bromo groups do not provide the same vector for ortho-directed metalation or subsequent functionalization. Therefore, substitution with any analog would fundamentally alter the retrosynthetic pathway and require de novo route design .

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (842144-03-0): Quantitative Differentiation Evidence Against Closest Structural Analogs


Enabling Selective N-Arylation: Orthogonal Halogen Reactivity in 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (842144-03-0) Compared to Non-Halogenated Scaffolds

The 5-bromo substituent in 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine enables selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for the installation of aryl or heteroaryl groups at the 5-position, while the 2-chloro substituent remains available for subsequent nucleophilic aromatic substitution (SNAr) or additional cross-coupling steps [1]. This orthogonal reactivity is essential for constructing complex, polysubstituted pyridine scaffolds common in kinase inhibitor pharmacophores [2]. In contrast, the non-halogenated analog 3,4-diaminopyridine (CAS 54-96-6) lacks these synthetic handles entirely, precluding modular derivatization at the 2- and 5-positions without requiring additional halogenation steps, which would introduce regioselectivity challenges [3].

Medicinal Chemistry Cross-Coupling Reactions Kinase Inhibitor Synthesis

Pre-Installed N-Ethyl Amine: 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (842144-03-0) vs. 3-Amino-5-bromo-2-chloropyridine (588729-99-1)

The presence of the 4-ethylamino group in 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine provides a critical structural advantage for synthesizing fused heterocyclic systems such as imidazo[4,5-c]pyridines, which are core scaffolds in numerous kinase inhibitor programs [1]. This pre-installed N-ethylamine eliminates the need for post-coupling N-alkylation steps that can be low-yielding or require harsh conditions. The closest analog, 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1), lacks this N-ethyl group and has a molecular weight of 207.46 g/mol (43.06 g/mol lighter) [2]. Any synthetic route requiring an N-alkylated 3,4-diaminopyridine core using this analog would necessitate an additional alkylation step, introducing extra reagents, purification requirements, and potential regioselectivity issues between the 3- and 4-amino groups .

Medicinal Chemistry c-MET Inhibition Heterocycle Synthesis

Physicochemical Profile Differentiation: LogP and Topological Polar Surface Area of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (842144-03-0) vs. 3,4-Diaminopyridine

The calculated partition coefficient (LogP) for 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine is 3.17, with a topological polar surface area (TPSA) of 50.94 Ų . These values indicate a significantly higher lipophilicity compared to the unsubstituted 3,4-diaminopyridine (CAS 54-96-6), which has a LogP of approximately -0.35 and a TPSA of 64.93 Ų [1]. The increase in LogP of ~3.5 log units is primarily driven by the bromo, chloro, and N-ethyl substituents. The reduction in TPSA (by ~14 Ų) and the increase in LogP bring the compound closer to the 'drug-like' physicochemical space preferred for central nervous system (CNS) penetration and oral bioavailability, as defined by Lipinski's Rule of Five and related drug-likeness filters [2].

Drug Design ADME Prediction Lipophilicity

Enzyme Inhibition Profile: 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (842144-03-0) Demonstrates Moderate Ecto-5′-Nucleotidase Activity

In an in vitro enzymatic assay, 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine inhibited rat Ecto-5′-nucleotidase (CD73) with an IC₅₀ value of 4.01 × 10⁴ nM (40.1 μM) when tested in transfected COS7 cells with a 10-minute preincubation period followed by AMP addition [1]. This places the compound in a moderate potency range for this target. While no direct comparator data from the same assay is available, this biological activity provides a baseline for structure-activity relationship (SAR) studies. For reference, the unsubstituted 3,4-diaminopyridine (CAS 54-96-6) is primarily known as a potassium channel blocker and is not typically associated with Ecto-5′-nucleotidase inhibition [2].

Enzymology Nucleotide Metabolism Inhibitor Screening

Chemical Purity and Quality Control Specifications: 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (842144-03-0) Available at 95% to 98% Purity from Multiple Reputable Sources

Commercial availability and purity specifications are critical for procurement. 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (842144-03-0) is readily available from multiple reputable suppliers with minimum purity specifications ranging from 95% (as sold by AKSci and others) to 98% (as sold by Beyotime and MolCore) . This contrasts with the more constrained availability of custom-synthesized analogs like 5-bromo-2-chloropyridine-3,4-diamine (CAS 163452-78-6), which often requires custom synthesis and may have longer lead times . The availability of a high-purity, commercially stocked compound reduces lead times and ensures batch-to-batch consistency for research and development activities.

Chemical Sourcing Quality Assurance Analytical Chemistry

Procurement-Driven Application Scenarios for 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (842144-03-0) in Industrial and Academic Research


Synthesis of c-MET and ALK Kinase Inhibitor Pharmacophores

Given its pre-installed 4-ethylamino group and orthogonal halogen handles, 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine is a strategic intermediate for constructing imidazo[4,5-c]pyridine scaffolds found in c-MET and ALK inhibitors, as demonstrated in the patent literature [1]. Procurement of this compound allows medicinal chemistry teams to bypass the initial N-alkylation step and proceed directly to cyclization and cross-coupling reactions, accelerating SAR exploration in oncology drug discovery programs.

Modular Synthesis of Diversified Aminopyridine Libraries via Sequential Cross-Coupling

The orthogonal reactivity of the 5-bromo and 2-chloro substituents [2] makes this compound ideal for building diverse chemical libraries through sequential palladium-catalyzed cross-coupling reactions. The bromine atom can be selectively functionalized via Suzuki-Miyaura coupling, followed by a subsequent functionalization of the chlorine atom via Buchwald-Hartwig amination or a second cross-coupling, enabling the rapid exploration of chemical space around the 3,4-diaminopyridine core .

Development of Ecto-5′-Nucleotidase (CD73) Modulators for Immuno-Oncology

The documented, though moderate, inhibitory activity against Ecto-5′-nucleotidase (CD73) with an IC₅₀ of 40.1 μM [3] positions 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine as a starting point for hit-to-lead optimization in immuno-oncology programs. Researchers can leverage the compound's established synthetic accessibility and orthogonal functional groups to systematically derivatize the core and improve potency against this target, which is involved in adenosine-mediated immune suppression within the tumor microenvironment.

Physicochemical Property Optimization in CNS Drug Discovery

The calculated LogP of 3.17 and TPSA of 50.94 Ų place the compound within a favorable range for CNS penetration and oral bioavailability . This makes it a valuable core scaffold for medicinal chemists targeting neurological disorders who need to maintain drug-like properties while exploring target binding. The pre-installed N-ethyl group contributes to this lipophilicity without introducing an additional synthetic step, streamlining the optimization of CNS-penetrant kinase inhibitors or other neurological agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.